(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the benzothiazole and thiophene groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction parameters would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodobenzoic acid : An isomer of iodobenzoic acid with similar aromatic properties.
- Lemon Balm (Melissa officinalis) : Contains bioactive compounds with antioxidant and antimicrobial properties.
- Extradiol catecholic dioxygenases : Enzymes that catalyze the cleavage of aromatic rings, similar to the reactions that (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H20N2O5S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-13-9-10-15-18(12-13)34-25(26-15)27-20(14-6-4-7-16(31-2)23(14)32-3)19(22(29)24(27)30)21(28)17-8-5-11-33-17/h4-12,20,29H,1-3H3 |
InChI Key |
HXDYHADHSYFBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
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